3-Iodo-2-methoxy-4-methylpyridine
Overview
Description
3-Iodo-2-methoxy-4-methylpyridine: is an organic compound with the molecular formula C7H8INO and a molecular weight of 249.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The structure of this compound includes an iodine atom at the third position, a methoxy group at the second position, and a methyl group at the fourth position on the pyridine ring .
Scientific Research Applications
Chemistry: 3-Iodo-2-methoxy-4-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. It can also be used in the development of diagnostic tools and assays .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and polymers .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound likely participates in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to various downstream effects depending on the specific reaction context.
Result of Action
The molecular and cellular effects of 3-Iodo-2-methoxy-4-methylpyridine’s action are likely dependent on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-4-methylpyridine can be achieved through various synthetic routes. One common method involves the iodination of 2-methoxy-4-methylpyridine using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions and can be carried out in solvents such as acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include deiodinated pyridine derivatives and reduced pyridine rings.
Comparison with Similar Compounds
3-Iodo-4-methoxypyridine: Similar structure but lacks the methyl group at the fourth position.
2-Iodo-4-methoxypyridine: Similar structure but the iodine atom is at the second position.
3-Iodo-2-methylpyridine: Similar structure but lacks the methoxy group at the second position.
Uniqueness: 3-Iodo-2-methoxy-4-methylpyridine is unique due to the presence of both the methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be exploited in various applications .
Properties
IUPAC Name |
3-iodo-2-methoxy-4-methylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPXSPKJNSKBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300167 | |
Record name | 3-Iodo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227515-15-2 | |
Record name | 3-Iodo-2-methoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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